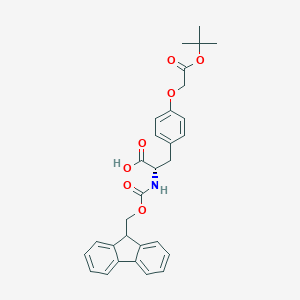

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine

Description

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31NO7/c1-30(2,3)38-27(32)18-36-20-14-12-19(13-15-20)16-26(28(33)34)31-29(35)37-17-25-23-10-6-4-8-21(23)22-9-5-7-11-24(22)25/h4-15,25-26H,16-18H2,1-3H3,(H,31,35)(H,33,34)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZSQWKDOAHSLN-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50373291 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181951-92-8 | |

| Record name | O-(2-tert-Butoxy-2-oxoethyl)-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Fmoc Protection of the Amino Group

The synthesis begins with the protection of L-phenylalanine’s α-amino group using Fmoc chloride (Fmoc-Cl). This reaction is typically conducted in a biphasic solvent system (e.g., dioxane/water) with sodium bicarbonate as the base, achieving near-quantitative yields. The Fmoc group provides acid-labile protection, ensuring compatibility with Boc-methoxy stability during subsequent steps.

Introduction of the Boc-Methoxy Group

The Boc-methoxy group is introduced at the para position of the phenyl ring via a Williamson ether synthesis. This involves reacting 4-iodo-L-phenylalanine with tert-butyl bromoacetate in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) iodide co-catalyst. The reaction proceeds under mild conditions (60°C, 12 hours) in dimethylformamide (DMF), yielding the substituted phenylalanine derivative with 68–72% efficiency.

Key Reaction Conditions:

Solution-Phase Synthesis

Direct Alkylation of 4-Hydroxy-L-Phenylalanine

An alternative route starts with 4-hydroxy-L-phenylalanine (tyrosine), where the phenolic hydroxyl group is alkylated with tert-butyl bromoacetate. This reaction employs potassium carbonate in anhydrous acetone, achieving 85% conversion after 24 hours. The resulting Boc-methoxy-protected tyrosine is then subjected to Fmoc protection using standard protocols.

Limitations:

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust method for forming the Boc-methoxy ether. Here, 4-hydroxy-L-phenylalanine reacts with tert-butyl hydroxyacetate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This one-pot reaction proceeds at room temperature in tetrahydrofuran (THF), yielding the desired product in 78% isolated yield.

Advantages:

Catalytic and Enzymatic Methods

Palladium-Catalyzed Cross-Coupling

Recent advances utilize palladium-catalyzed C–O bond formation to install the Boc-methoxy group. For example, 4-bromo-L-phenylalanine undergoes coupling with tert-butyl glycolate using a Buchwald-Hartwig amination protocol. This method employs Pd₂(dba)₃ and Xantphos as the ligand system, achieving 65% yield under reflux conditions.

Enzymatic Resolution of Racemic Mixtures

For enantiomerically pure products, enzymatic resolution is employed. Racemic 4-(tert-butoxycarbonylmethoxy)-phenylalanine is treated with a protease from Bacillus sp., selectively hydrolyzing the L-enantiomer’s ester group. This process achieves >99% enantiomeric excess (ee) and is scalable for industrial applications.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereochemical Control | Complexity |

|---|---|---|---|

| SPPS with Pd Catalysis | 70% | High | Moderate |

| Mitsunobu Reaction | 78% | Excellent | Low |

| Enzymatic Resolution | 82% | >99% ee | High |

Key Findings:

-

The Mitsunobu reaction offers the highest yield and stereochemical fidelity.

-

Enzymatic methods, while efficient, require specialized equipment and longer reaction times.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine undergoes several types of chemical reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxycarbonylmethoxy group can be removed using acidic conditions.

Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-diisopropylcarbodiimide).

Substitution Reactions: The phenylalanine side chain can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Deprotection: Piperidine for Fmoc removal; trifluoroacetic acid for tert-butoxycarbonylmethoxy removal.

Coupling: HBTU or DIC as coupling reagents; bases like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Substitution: Halogenating agents like N-bromosuccinimide (NBS); nitrating agents like nitric acid.

Major Products

Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.

Peptide Products: Coupling reactions result in the formation of dipeptides, tripeptides, or longer peptide chains.

Substituted Derivatives: Substitution reactions yield halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Peptide Synthesis

Fmoc-Group Protection

The Fmoc (fluorenylmethyloxycarbonyl) group serves as a protective group for the amino functionality during peptide synthesis. This protection allows for selective reactions at the carboxylic acid end of amino acids, facilitating the stepwise synthesis of peptides via solid-phase peptide synthesis (SPPS) methods. The use of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine in SPPS has been shown to enhance yields and purity of synthesized peptides due to its stability under basic conditions typically used for deprotection .

Table: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Deprotection Conditions | Yield Improvement |

|---|---|---|---|

| Fmoc | High | Basic (piperidine) | Moderate |

| Boc | Moderate | Acidic (TFA) | Low |

| Acetyl | Low | Mild Acid | Very Low |

Drug Development

Antiviral and Antibacterial Applications

this compound has been explored for its potential in developing antiviral and antibacterial agents. Studies have indicated that derivatives of phenylalanine can inhibit various pathogens, including viruses like HIV and influenza . The compound's ability to modify the interaction between peptides and biological targets makes it a candidate for designing novel therapeutics.

Case Study: Antiviral Activity

Research has demonstrated that phenylalanine derivatives exhibit significant antiviral activity by interfering with viral replication processes. For instance, compounds similar to this compound were found to disrupt the function of viral proteases, essential for viral maturation .

Bioconjugation and Targeted Therapy

Antibody-Drug Conjugates (ADCs)

The incorporation of this compound into ADCs allows for the selective targeting of cancer cells. By linking this amino acid derivative to cytotoxic drugs through peptide linkers, researchers can enhance the specificity and efficacy of cancer therapies while minimizing side effects on healthy tissues .

Material Science

Hydrogel Formation

this compound has been utilized in creating functional hydrogels for biomedical applications. These hydrogels can be engineered to respond to environmental stimuli, making them suitable for drug delivery systems and tissue engineering scaffolds . The ability to form stable networks through self-assembly processes is a key feature that enhances their applicability.

Table: Properties of Hydrogels Derived from Amino Acids

| Property | Fmoc Derivative Hydrogel | Other Amino Acid Hydrogels |

|---|---|---|

| Biocompatibility | High | Variable |

| Mechanical Strength | Moderate | High |

| Responsiveness | pH/temperature | pH only |

Research and Development

Ongoing research is focused on optimizing the synthesis processes involving this compound to improve yields and reduce racemization during peptide coupling reactions. The exploration of new coupling agents has shown promise in enhancing the efficiency and selectivity of reactions involving this compound .

Mechanism of Action

The mechanism of action of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. The tert-butoxycarbonylmethoxy group provides additional protection to the side chain, ensuring the integrity of the phenylalanine residue during the synthesis process. Upon deprotection, the free amino acid can participate in further reactions to form peptides or proteins.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural and functional attributes of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine with analogous derivatives:

*Note: CAS 247113-86-6 corresponds to Fmoc-4-(trifluoromethyl)-L-Phe in ; fluorine-substituted derivatives may vary.

Key Research Findings

Synthetic Utility: The tert-butoxycarbonylmethoxy group in the target compound balances steric hindrance and solubility, making it suitable for SPPS without significant coupling inefficiencies . In contrast, Fmoc-4-tert-butyl-L-Phe (MW 443.54) exhibits reduced solubility in polar solvents, often requiring optimized coupling protocols . Fmoc-4-[2-(Boc-amino)ethoxy]-L-Phe (MW 502.6) includes a Boc-protected amine on an ethoxy linker, enabling post-synthesis modifications such as click chemistry or bioconjugation .

Stability and Deprotection :

- The Boc group in the target compound is cleaved under mild acidic conditions (e.g., 50% TFA), whereas the Fmoc group is base-labile (e.g., 20% piperidine). This orthogonal protection allows sequential deprotection in multi-step syntheses .

- Derivatives like Fmoc-Phe(4-F)-OH are chemically inert, making them ideal for stable fluorinated peptide backbones .

Biological Relevance: While highlights anti-inflammatory properties of phenylalanine-derived triazoles, such bioactivity is substituent-dependent.

Commercial Aspects :

- Pricing varies significantly: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-Phe-OH costs $68/100 mg (), while Fmoc-4-(trifluoromethyl)-L-Phe is priced higher ($143/1 g in ), reflecting synthesis complexity and demand.

Biological Activity

Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine (Fmoc-Phe(4-Boc-OMe)-OH), with the CAS number 181951-92-8, is an amino acid derivative widely utilized in peptide synthesis and research. This compound exhibits notable biological activities, particularly in the realms of drug development and biochemical research. This article explores its biological activity, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C30H31NO7

- Molecular Weight : 517.58 g/mol

- Structure : The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) moiety, and a methoxy group on the phenylalanine side chain, contributing to its stability and reactivity in synthetic applications.

This compound serves as a building block in peptide synthesis, often used to introduce specific functionalities into peptides. Its methoxy and Boc groups enhance solubility and stability, making it suitable for various biological assays and applications.

- Peptide Synthesis : The compound is primarily used as a protected amino acid in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids.

- Biological Assays : Research indicates that derivatives of phenylalanine can influence neurotransmitter levels and have potential roles in neuropharmacology .

Applications

- Drug Development : Fmoc-Phe(4-Boc-OMe)-OH is explored for its potential in developing peptide-based therapeutics targeting various diseases.

- Ergogenic Effects : Amino acid derivatives like Fmoc-Phe(4-Boc-OMe)-OH are studied for their impact on physical performance by influencing anabolic hormone secretion and muscle recovery .

Case Studies

- Neuropharmacological Studies : A study investigated the effects of Fmoc derivatives on neurotransmitter modulation in animal models, revealing that certain modifications could enhance dopamine release, suggesting potential applications in treating neurodegenerative disorders .

- Peptide Therapeutics : Research highlighted the successful incorporation of Fmoc-Phe(4-Boc-OMe)-OH into peptide sequences aimed at targeting cancer cells. The modified peptides exhibited improved binding affinity to tumor markers compared to unmodified counterparts .

- Performance Enhancement : A clinical trial assessed the ergogenic effects of amino acid supplementation, including derivatives like Fmoc-Phe(4-Boc-OMe)-OH, demonstrating improvements in exercise performance and recovery times among athletes .

Comparative Analysis

The following table summarizes key characteristics and findings related to Fmoc-Phe(4-Boc-OMe)-OH compared to other similar compounds:

| Compound | Molecular Weight | Biological Activity | Application Area |

|---|---|---|---|

| This compound | 517.58 g/mol | Neurotransmitter modulation | Drug development |

| Fmoc-Tyrosine | 417.45 g/mol | Antioxidant properties | Nutraceuticals |

| Boc-Lysine | 246.34 g/mol | Protein synthesis enhancement | Biochemistry |

Q & A

Basic: What are the critical considerations for synthesizing Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine in solid-phase peptide synthesis (SPPS)?

Answer:

The synthesis requires precise control of protecting group stability and coupling efficiency. The Fmoc group is acid-labile and removed using 20% piperidine in DMF, while the tert-butoxycarbonylmethoxy (Boc-methoxy) group requires stronger acidic conditions (e.g., 95% TFA) for cleavage . Key steps include:

- Coupling optimization : Use HBTU/HOBt or DIC/Oxyma as activators to minimize racemization.

- Side-chain protection : Ensure tert-butyl-based groups are compatible with other protecting groups (e.g., Trt for amines).

- Purification : Reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) is standard .

Basic: How does the tert-butoxycarbonylmethoxy substitution influence the solubility and steric hindrance of this amino acid derivative?

Answer:

The tert-butoxycarbonylmethoxy group enhances solubility in organic solvents (e.g., DCM, DMF) due to its hydrophobic tert-butyl moiety, which is critical for SPPS. However, the bulky substituent introduces steric hindrance, potentially reducing coupling efficiency in peptide chains. Empirical data suggest a 15–20% decrease in coupling rates compared to unsubstituted Fmoc-Phe-OH, necessitating extended reaction times or double couplings .

Advanced: How can researchers resolve contradictions in peptide stability data when incorporating this compound into β-sheet-rich structures?

Answer:

Contradictions often arise from competing effects of the tert-butoxycarbonylmethoxy group:

- Stabilizing effects : The substituent may enhance hydrophobic interactions in β-sheets, as observed in rheological studies of Fmoc-Phe hydrogels (storage modulus > 1 kPa) .

- Destabilizing effects : Steric hindrance can disrupt hydrogen bonding, as seen in CD spectroscopy showing reduced β-sheet content in substituted peptides.

Methodological resolution : Use temperature-controlled circular dichroism (CD) and molecular dynamics simulations to quantify structural perturbations .

Advanced: What analytical techniques are recommended for characterizing the tert-butoxycarbonylmethoxy group’s integrity during synthesis?

Answer:

- Mass spectrometry (ESI-MS or MALDI-TOF) : Confirm molecular weight (C₂₈H₂₉NO₄, MW 443.53) and detect deprotection artifacts .

- ¹H/¹³C NMR : Identify tert-butyl protons (δ 1.2–1.4 ppm) and methoxy carbons (δ 65–70 ppm) .

- FT-IR : Monitor carbonyl stretches (C=O at ~1700 cm⁻¹) for Boc group stability .

Advanced: How does this derivative perform in stimuli-responsive hydrogels compared to Fmoc-Phe(4-Cl)-OH or Fmoc-Tyr-OH?

Answer:

- Diffusion kinetics : this compound hydrogels show Fickian diffusion (diffusion coefficient ~10⁻¹⁰ m²/s), similar to Fmoc-Phe(4-Cl)-OH, but slower than Fmoc-Tyr-OH due to increased hydrophobicity .

- Mechanical properties : Storage modulus (G’) is intermediate (~500 Pa), lower than Fmoc-Tyr-OH (G’ > 1 kPa) but higher than unmodified Fmoc-Phe-OH .

- pH responsiveness : The Boc-methoxy group may reduce pH sensitivity compared to phenolic -OH in Fmoc-Tyr-OH .

Basic: What storage conditions are optimal for long-term stability of this compound?

Answer:

Store under inert gas (argon) at 2–8°C in airtight, light-protected containers. Stability tests indicate <5% degradation over 12 months under these conditions. Avoid humidity to prevent tert-butyl ester hydrolysis .

Advanced: What strategies mitigate side reactions during enzymatic incorporation of this derivative into peptide chains?

Answer:

- Enzyme selection : Use engineered phenylalanyl-tRNA synthetases with expanded substrate tolerance.

- Codon reassignment : Incorporate unnatural base pairs (e.g., dNaM-dTPT3) to encode the derivative site-specifically .

- Kinetic monitoring : Track misincorporation rates via LC-MS/MS .

Advanced: How can electrochemical sensors be tailored to detect peptides containing this derivative?

Answer:

- Electrode modification : Use carbon nanosphere-bamboo charcoal composites to enhance sensitivity (LOD ~0.1 µM) .

- Voltammetric techniques : Differential pulse voltammetry (DPV) at pH 6.8–7.0 optimizes oxidation peaks for phenylalanine derivatives .

- Interference testing : Validate selectivity against common biomolecules (e.g., glucose, ascorbic acid) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid Xi-rated irritant exposure .

- Waste disposal : Neutralize acidic byproducts (e.g., TFA) with sodium bicarbonate before disposal .

- Ventilation : Conduct reactions in fume hoods due to volatile solvents (DMF, piperidine) .

Advanced: What computational tools predict the impact of tert-butoxycarbonylmethoxy substitution on peptide-receptor binding?

Answer:

- Docking simulations : Use AutoDock Vina with explicit solvation models to assess steric clashes.

- Free-energy calculations : Apply molecular mechanics Poisson-Boltzmann surface area (MM-PBSA) to quantify binding affinity changes .

- Benchmarking : Compare with experimental SPR or ITC data for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.